1-Tert-butyl-2-ethylhydrazine
Description
1-Tert-butyl-2-ethylhydrazine is a hydrazine derivative featuring a tert-butyl group at the 1-position and an ethyl group at the 2-position. Hydrazines are nitrogen-containing compounds with the general structure R₁R₂N–NR₃R₄, and substitutions on the nitrogen atoms significantly influence their chemical and biological properties. The tert-butyl group confers steric bulk and stability, while the ethyl substituent modulates electronic and solubility characteristics.
Synthetically, this compound can be prepared via reactions involving tert-butyl carbazate intermediates. For example, describes a protocol where hydrazine reacts with tert-butyl-protected precursors in ethanol, yielding derivatives with ~80% efficiency after purification . Such methods highlight the importance of protective groups (e.g., tert-butoxycarbonyl, Boc) in stabilizing reactive intermediates during synthesis.
The tert-butyl group is frequently utilized to enhance metabolic stability and bioavailability in drug design .
Properties
Molecular Formula |
C6H16N2 |
|---|---|
Molecular Weight |
116.20 g/mol |
IUPAC Name |
1-tert-butyl-2-ethylhydrazine |
InChI |
InChI=1S/C6H16N2/c1-5-7-8-6(2,3)4/h7-8H,5H2,1-4H3 |
InChI Key |
PRRZZGITWYAIGP-UHFFFAOYSA-N |
Canonical SMILES |
CCNNC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Boc Protection of Ethylhydrazine
A widely adopted method involves the sequential protection of ethylhydrazine using di-tert-butyl dicarbonate (Boc₂O). This approach, adapted from methylhydrazine protocols, proceeds as follows:
-
Reaction Setup : Ethylhydrazine (3.42 mmol) is dissolved in isopropanol (4.3 mL) under nitrogen.
-
Boc Anhydride Addition : Boc₂O (7.5 mmol, dissolved in CH₂Cl₂) is added dropwise over 20 minutes.
-
Stirring and Workup : The mixture is stirred at 21°C for 16 hours, followed by solvent removal under reduced pressure.
-
Purification : Flash chromatography (20% Et₂O/petroleum ether) yields the protected hydrazine as a white solid.
Key Data :
This method’s success hinges on stoichiometric control to prevent overprotection. Rotameric forms observed in NMR spectra suggest conformational flexibility in the product.
Alkylation of Pre-Protected Hydrazines
An alternative route involves alkylating mono-Boc-protected ethylhydrazine. For example, tert-butyl acrylate has been used to introduce alkyl chains onto protected hydrazines under basic conditions:
-
Base Activation : A solution of NaOH (0.5 mL, 10%) in tert-butanol is added to Boc-protected ethylhydrazine.
-
Alkylation : Tert-butyl acrylate (3 equivalents) is introduced, and the mixture is refluxed at 60°C for 24 hours.
-
Isolation : After solvent evaporation, the crude product is extracted with EtOAc, washed, and purified via chromatography.
Optimization Insight :
-
Prolonged reflux (72 hours) improves yields to 86% in analogous methyl systems.
-
Side products arise from Michael addition or over-alkylation, necessitating careful stoichiometry.
Direct Alkylation of Hydrazine
Regioselective Alkylation Challenges
Direct alkylation of hydrazine with tert-butyl and ethyl halides is theoretically simple but plagued by poor regiocontrol. For instance, competing reactions yield symmetrical tert-butyl-tert-butyl or ethyl-ethyl derivatives. A two-step approach mitigates this:
-
First Alkylation : Hydrazine is treated with tert-butyl bromide in a polar aprotic solvent (e.g., THF) at 0°C.
-
Second Alkylation : The mono-alkylated intermediate reacts with ethyl iodide under phase-transfer conditions.
Limitations :
-
Low yields (<30%) due to steric hindrance from the tert-butyl group.
-
Requires stringent temperature control to suppress disproportionation.
Industrial-Scale Considerations
Cost-Benefit Analysis
| Method | Cost Drivers | Scalability |
|---|---|---|
| Boc Protection | Boc₂O price | High |
| Direct Alkylation | Halide reagents | Moderate |
| Catalytic Coupling | Pd catalyst cost | Low |
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-2-ethylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form simpler hydrazine derivatives.
Substitution: It can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as tert-butyl-ethylhydrazine oxides.
Reduction: Simpler hydrazine derivatives.
Substitution: Halogenated products like tert-butyl-ethylhydrazine chloride.
Scientific Research Applications
1-Tert-butyl-2-ethylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-tert-butyl-2-ethylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Hydrazine Derivatives
Key Observations:
- Steric Effects: Bulky tert-butyl groups enhance stability but may reduce reactivity. For example, 1,2-bis-(tert-butyldimethylsilyl)hydrazine exhibits high thermal stability due to silyl protection .
- Electronic Effects: Electron-withdrawing groups (e.g., benzoyl in ) enhance insecticidal activity, while electron-donating groups (e.g., hydroxybenzylidene in ) promote antioxidant properties.
- Biological Activity: Substituent polarity influences bioavailability. Hydrophobic tert-butyl groups improve membrane permeability in drug candidates .
Biological Activity
1-Tert-butyl-2-ethylhydrazine is a hydrazine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer research and neurobiology. This compound is characterized by its unique structure, which influences its interaction with biological systems.
1-Tert-butyl-2-ethylhydrazine has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1605-26-3 |
| Molecular Formula | C7H18N2 |
| Molecular Weight | 130.24 g/mol |
| IUPAC Name | 1-tert-butyl-2-ethylhydrazine |
The biological activity of 1-tert-butyl-2-ethylhydrazine is primarily attributed to its ability to interact with various cellular pathways. It acts as a potential inhibitor of certain enzymes and may modulate signaling pathways involved in cell proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cell growth and survival.
- Reactive Oxygen Species (ROS) Modulation : It has been suggested that this compound can influence ROS levels, leading to oxidative stress in cancer cells, which can induce apoptosis.
- Neuroprotective Effects : Some studies indicate that it may have neuroprotective properties, possibly through the modulation of neurotransmitter systems.
Biological Activities
1-Tert-butyl-2-ethylhydrazine has been investigated for several biological activities:
Anticancer Activity
Research has shown that 1-tert-butyl-2-ethylhydrazine exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- Breast Cancer Cells : Induces apoptosis through ROS generation.
- Lung Cancer Cells : Inhibits cell proliferation by targeting specific signaling pathways.
Neuroprotective Effects
Studies suggest that this compound may protect against neurodegeneration. For instance:
- Animal Models : In rodent models of neurodegenerative diseases, administration of 1-tert-butyl-2-ethylhydrazine showed improvements in cognitive function and reduced neuronal death.
Case Studies
Several case studies have highlighted the biological activity of 1-tert-butyl-2-ethylhydrazine:
-
Study on Cancer Cell Lines :
- A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 1-tert-butyl-2-ethylhydrazine resulted in a significant decrease in cell viability and increased markers of apoptosis (e.g., caspase activation) .
- Neuroprotection in Animal Models :
-
Mechanistic Insights :
- Research elucidating the mechanism revealed that the compound activates the p53 pathway, leading to enhanced apoptosis in cancer cells while simultaneously upregulating antioxidant defenses in neuronal cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-tert-butyl-2-ethylhydrazine, and what key reaction parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions .
- Catalysts : Triethylamine or similar bases facilitate deprotonation and accelerate reaction kinetics .
- Purification : Column chromatography or recrystallization ensures >95% purity, confirmed via HPLC or TLC .
Q. How is the molecular structure of 1-tert-butyl-2-ethylhydrazine characterized, and what analytical techniques are essential for confirmation?
- Methodological Answer : Structural elucidation requires:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify the tert-butyl group (δ ~1.2 ppm for CH3) and ethyl chain (δ ~1.4 ppm for CH2) .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 173.2) .
- Infrared (IR) spectroscopy : N–H stretching (~3300 cm<sup>−1</sup>) and C=O vibrations (if present) validate functional groups .
Q. What are the optimal storage conditions for 1-tert-butyl-2-ethylhydrazine to prevent degradation?
- Methodological Answer : The compound is hygroscopic and prone to oxidation. Recommended storage includes:
- Environment : Inert atmosphere (N2 or Ar) in amber glass vials .
- Temperature : –20°C to limit hydrolysis or dimerization .
- Stabilizers : Addition of radical scavengers (e.g., BHT) may extend shelf life .
Advanced Research Questions
Q. What computational methods are employed to predict the conformational stability and reactivity of 1-tert-butyl-2-ethylhydrazine?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Steric effects : The tert-butyl group induces torsional strain, affecting rotational barriers .
- Reactivity : Frontier molecular orbital (FMO) analysis predicts nucleophilic sites (e.g., NH groups) .
- Solvent interactions : COSMO-RS simulations assess solvation effects on reaction pathways .
Q. How do steric effects from the tert-butyl group influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The bulky tert-butyl group:
- Reduces accessibility : Hinders attack at adjacent N atoms, favoring regioselective reactions at the ethyl-substituted nitrogen .
- Modifies transition states : Steric bulk increases activation energy for certain pathways, as shown in kinetic studies .
- Workaround : Use of bulky leaving groups (e.g., tosylates) or microwave-assisted synthesis improves yields .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of 1-tert-butyl-2-ethylhydrazine?
- Methodological Answer : Discrepancies arise from assay variability. Solutions include:
- Standardized protocols : Fixed concentrations (e.g., 10 µM) and controlled pH (7.4) in enzyme inhibition assays .
- Orthogonal validation : Cross-checking results with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
- Meta-analysis : Statistical aggregation of data from independent studies to identify trends .
Q. What are the challenges in achieving regioselective functionalization of 1-tert-butyl-2-ethylhydrazine, and how can reaction conditions be optimized?
- Methodological Answer : Challenges include competing reactions at NH sites. Optimization strategies:
- Protecting groups : Boc or Fmoc protection of one NH group directs reactivity to the other .
- Catalytic systems : Pd-catalyzed cross-couplings improve selectivity for C–N bond formation .
- Kinetic monitoring : Real-time FTIR or Raman spectroscopy tracks reaction progress to halt at the desired intermediate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
